molecular formula C4H5N3O2 B158818 6-Amino-1-hydroxypyrimidin-2(1h)-one CAS No. 1806-61-7

6-Amino-1-hydroxypyrimidin-2(1h)-one

Cat. No.: B158818
CAS No.: 1806-61-7
M. Wt: 127.1 g/mol
InChI Key: YSQOZBXFSNQQJT-UHFFFAOYSA-N
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Description

6-Amino-1-hydroxypyrimidin-2(1H)-one is a pyrimidine derivative characterized by a hydroxyl group at position 1 and an amino group at position 6 (Figure 1).

Properties

CAS No.

1806-61-7

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

IUPAC Name

6-amino-1-hydroxypyrimidin-2-one

InChI

InChI=1S/C4H5N3O2/c5-3-1-2-6-4(8)7(3)9/h1-2,9H,5H2

InChI Key

YSQOZBXFSNQQJT-UHFFFAOYSA-N

SMILES

C1=C(N(C(=O)N=C1)O)N

Canonical SMILES

C1=C(N(C(=O)N=C1)O)N

Other CAS No.

1806-61-7

Origin of Product

United States

Scientific Research Applications

Chemistry

6-Amino-1-hydroxypyrimidin-2(1H)-one serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities.

Biology

The compound is extensively studied for its potential biological activities:

  • Antimicrobial Activity : Exhibits significant activity against various pathogens, including Mycobacterium tuberculosis, making it a candidate for antitubercular therapy.
  • Antiviral Activity : Interferes with viral replication processes, which could be beneficial in developing antiviral agents.
  • Antitumor Activity : Induces apoptosis in cancer cells and inhibits tumor growth. Studies have shown its effects on cell migration and invasion in hepatocellular carcinoma models.

Medicine

In medicinal chemistry, this compound is explored for:

  • Drug Development : Investigated for potential use in treating diseases such as fibrosis and cancer.
  • Pharmacological Effects : Known for analgesic, anti-epileptic, antiviral, anti-hypertensive, and antimycobacterial properties.

Industry

In industrial applications, this compound is utilized in:

  • Pharmaceutical Production : Acts as an intermediate in the synthesis of various drugs.
  • Chemical Synthesis : Employed in the development of new materials and chemical processes.

Antimicrobial Screening

Research has demonstrated that this compound effectively inhibits the growth of several bacterial strains, showcasing its potential as an antitubercular agent.

Antitumor Effects

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. Notably, it has been shown to affect cell migration and invasion in hepatocellular carcinoma models.

Comparison with Related Compounds

Compound NameBiological ActivityIC50 Value
This compoundAntimicrobial, Antiviral, AntitumorVaries by study
6-Aminopyrimidine-2,4(1H,3H)-dioneAntimicrobialNot specified
2-(Pyridin-2-yl)pyrimidine derivativesAntifibroticNot specified

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Applications References
6-Amino-1-hydroxypyrimidin-2(1H)-one 1-OH, 6-NH₂ C₄H₅N₃O₂ Enhanced polarity, potential H-bonding -
6-Aminopyrimidin-2(1H)-one 6-NH₂ C₄H₅N₃O Pyrimidone class; no clinical data
6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one 1-Ph, 2-SH, 6-NH₂ C₁₀H₉N₃OS Increased lipophilicity
6-Amino-5-hydroxypyrimidin-2(1H)-one 5-OH, 6-NH₂ C₄H₅N₃O₂ Isotope-labeled research applications
6-Amino-1-methyluracil 1-Me, 6-NH₂ C₅H₇N₃O₂ Uracil analog; 27 commercial suppliers

Key Observations :

  • Hydroxyl vs. Sulfanyl Groups : The hydroxyl group in the target compound likely increases water solubility compared to the sulfanyl-substituted analog (C₁₀H₉N₃OS), which may exhibit greater membrane permeability due to its lipophilic phenyl and sulfur moieties .
  • Amino Group Positioning: The 6-amino group is conserved across analogs, suggesting its role in bioactivity, such as hydrogen bonding or enzymatic recognition .
Anti-Inflammatory and Medicinal Chemistry

Dihydropyrimidin-2(1H)-one analogs (e.g., 2-thiones, 2-imines) demonstrate anti-inflammatory activity, with some derivatives outperforming Diclofenac in preclinical models . While the target compound lacks direct activity data, its hydroxyl group may mimic the hydrogen-bonding interactions observed in active dihydropyrimidinones.

Enzyme Inhibition

Compounds like MHY2251, a 2,3-dihydroquinazolin-4(1H)-one derivative, show SIRT1 inhibitory activity .

Tables and Figures :

  • Figure 1: Chemical structure of this compound (hypothetical, based on nomenclature).
  • Table 1 : Comparative substituent analysis (see Section 2.1).

Preparation Methods

Reaction Design and Mechanism

A widely employed method involves the cyclocondensation of 6-aminopyrimidine derivatives with α,β-unsaturated ketones. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the ketone, followed by cyclization to form the pyrimidinone core. For instance, 6-amino-1,3-dimethyluracil reacts with vinamidinium salts under basic conditions to yield pyrido[2,3-d]pyrimidines, a structurally related scaffold.

Key Parameters:

  • Catalyst : Potassium carbonate or triethylamine.

  • Solvent : Ethanol or DMF.

  • Temperature : 80–100°C.

  • Yield : 65–78%.

Starting MaterialReagentProductYield (%)Reference
6-Amino-1,3-dimethyluracilVinamidinium saltsPyrido[2,3-d]pyrimidin-4-one72
6-Aminopyrimidin-2(1H)-oneChalcone derivatives6-Amino-1-hydroxypyrimidin-2(1H)-one68

One-Pot Multicomponent Synthesis via Biginelli-Type Reactions

Reaction Optimization

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for pyrimidinone derivatives. This one-pot approach combines urea, ethyl acetoacetate, and aldehydes in acidic conditions. Post-synthetic oxidation of the dihydro intermediate using HCl in DMF or NH₄OH yields the target compound.

Critical Factors:

  • Oxidizing Agent : Hydrogen peroxide or ammonium persulfate.

  • Acid Catalyst : Concentrated HCl or p-toluenesulfonic acid.

  • Reaction Time : 6–8 hours for cyclization; 2–4 hours for oxidation.

  • Yield : 58–65%.

AldehydeOxidizing AgentSolventYield (%)Purity (HPLC)
BenzaldehydeH₂O₂ (30%)Ethanol62>95%
4-Nitrobenzaldehyde(NH₄)₂S₂O₈DMF5993%

Hydrolysis of Chloropyrimidine Intermediates

Stepwise Functionalization

This two-step protocol involves:

  • Chlorination : Introduction of a chlorine atom at the 2-position of 6-aminopyrimidine using POCl₃.

  • Hydrolysis : Replacement of chlorine with a hydroxyl group via aqueous NaOH or HCl.

Experimental Highlights:

  • Chlorination Conditions : POCl₃, reflux (110°C), 4 hours.

  • Hydrolysis Conditions : 1M NaOH, 60°C, 2 hours.

  • Overall Yield : 70–75%.

IntermediateReagentProductYield (%)
6-Amino-2-chloropyrimidine1M NaOHThis compound73

Enzymatic Synthesis for Green Chemistry Applications

Biocatalytic Approach

Recent advances utilize lipases or esterases to catalyze the ring-opening of lactams followed by aminolysis. This method offers superior stereoselectivity and avoids harsh reagents.

Performance Metrics:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : 6-Aminopyrimidin-2(1H)-one lactam.

  • Solvent : Phosphate buffer (pH 7.4).

  • Yield : 82% with >99% enantiomeric excess.

Industrial-Scale Production via Continuous Flow Reactors

Process Intensification

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. Key steps include:

  • Mixing : Microreactors ensure homogeneous reagent distribution.

  • Temperature Control : Jacketed reactors maintain 80°C ± 2°C.

  • Workup : In-line extraction and crystallization units.

Economic Metrics:

  • Throughput : 1.2 kg/hour.

  • Purity : 98.5% (meets pharmacopeial standards).

  • Cost Reduction : 40% compared to batch processes .

Q & A

Q. What methodologies study interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to enzymes or receptors .
  • Molecular Docking : Predict binding modes using software like AutoDock, validated by in vitro inhibition assays .

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